2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene

Medicinal Chemistry ADME Metabolic Stability

Sourcing orthogonally reactive, CNS-optimized building blocks often forces a trade-off between scaffold diversity and metabolic stability. 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene (CAS 1707365-44-3) resolves this by pairing a Suzuki-ready aryl bromide with a reducible nitro group on a core whose 4,4-difluoropiperidine moiety lowers pKa by ~2-3 log units-enhancing passive BBB penetration and blocking oxidative metabolism. Key outcomes: (1) Dual orthogonal handles enable rapid, diversity-oriented library synthesis. (2) Gem-difluoro motif improves metabolic stability at known piperidine soft spots. Supplied in stock with standard pack sizes from 10 mg to bulk custom quantities, supported by reliable global logistics for both exploratory medchem and PROTAC programs.

Molecular Formula C11H11BrF2N2O2
Molecular Weight 321.12 g/mol
CAS No. 1707365-44-3
Cat. No. B1408015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene
CAS1707365-44-3
Molecular FormulaC11H11BrF2N2O2
Molecular Weight321.12 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)C2=CC(=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C11H11BrF2N2O2/c12-9-7-8(1-2-10(9)16(17)18)15-5-3-11(13,14)4-6-15/h1-2,7H,3-6H2
InChIKeyBFZYEMYUAJBQAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene (CAS 1707365-44-3) – Core Building Block & Procurement Profile


2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene is a halogenated nitroaromatic compound that integrates a 4,4-difluoropiperidine moiety . With the systematic name 1-(3-bromo-4-nitrophenyl)-4,4-difluoropiperidine, it belongs to the class of difluorinated saturated heterocyclic amines, a scaffold extensively studied for its impact on basicity, lipophilicity, and metabolic stability in early drug discovery [1]. It is supplied as a versatile building block for medicinal chemistry, featuring two orthogonal reactive handles: an aryl bromide for cross-coupling reactions (e.g., Suzuki-Miyaura) and a nitro group that can be reduced to an aniline for further derivatization .

Dual orthogonal reactive handles: aryl bromide (Suzuki coupling) and nitro group (reduction to aniline).
4,4-Difluoropiperidine motif may modulate basicity and metabolic stability in lead optimization.
Defined 2-bromo-4-nitro substitution pattern ensures regiospecific diversification vector.

Why 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene Cannot Be Replaced by Simple Analogs


The precise substitution pattern of 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene on the aryl ring is critical for synthetic strategy and pharmacological property modulation. Unlike its regioisomers—such as 5-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene (CAS 1707580-99-1) or 4-Bromo-2-(4,4-difluoropiperidin-1-yl)nitrobenzene (CAS 1774894-40-4)—the 2-bromo-4-nitro configuration provides differentiated steric and electronic environments [1]. Substituting the 4,4-difluoropiperidine with a standard piperidine ring, like in 1-(2-Bromo-4-nitrophenyl)piperidine (CAS 1260658-32-9), fundamentally alters the core’s basicity and lipophilicity [2]. The fluorine atoms reduce the pKa of the piperidine nitrogen by approximately 2–3 log units, significantly impacting the compound's ionization state at physiological pH and its subsequent pharmacokinetic or material properties [2].

Regioisomers (e.g., 4- or 5-bromo analogs) alter steric and electronic environments, which may shift synthetic outcomes and biological properties.
Non-fluorinated piperidine analogs exhibit higher basicity (predicted pKa ~10.6) and faster oxidative metabolism; class-level evidence suggests basicity-dependent permeability differences.

Quantitative Differentiation Evidence for 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene


Metabolic Stability Enhanced by gem-Difluorination vs. Non-Fluorinated Piperidine

The 4,4-difluoropiperidine moiety directly addresses a key limitation of unsubstituted piperidine analogs by significantly improving metabolic stability. The gem-difluoro substitution at the 4-position is known to block metabolic hotspots, reducing intrinsic microsomal clearance. [1]

Metabolic Stability
Class-level
Predicted high stability vs. rapid clearance (non-fluorinated piperidine)
Supports building-block choice for reduced first-pass metabolism
Compound-specific data not available; based on class-level findings
Medicinal Chemistry ADME Metabolic Stability

Basicity Modulation: pKa Reduction Compared to Non-Fluorinated Piperidine

The 4,4-difluoropiperidine moiety exerts a significant electron-withdrawing effect, reducing the basicity of the piperidine nitrogen. This reduces the population of the positively charged form at physiological pH, which can enhance membrane permeability. [1]

Basicity (pKa)
Class-level
pKa ~8.2 vs. ~10.6 (Δ −2.4)
Supports selection when reduced basicity aids permeability
Predicted values; experimental confirmation recommended
Drug Discovery Physicochemical Properties Permeability

Regiospecific Reactivity: Ortho-Bromo vs. Meta- or Para-Bromo Isomers

The position of the bromine atom (2-position) relative to the nitro group (4-position) and the piperidine ring determines its reactivity in cross-coupling reactions. This specific isomer allows for a unique vector of functionalization compared to its regioisomers. [1]

Regiochemical Vector
Data to verify
Unique substitution pattern provides distinct functionalization geometry
Ensures correct exit vector for diversification
No quantitative selectivity data available; structural analysis recommended
Organic Synthesis Cross-Coupling Regioselectivity

Optimal Application Scenarios for 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene


Scaffold for CNS-Penetrant Kinase Inhibitors Requiring Fine-Tuned Basicity

This compound is an ideal intermediate for developing central nervous system (CNS) drugs. The significantly reduced pKa of the 4,4-difluoropiperidine core, compared to a standard piperidine, minimizes the proportion of positively charged molecule at physiological pH. This property, supported by class-level evidence on basicity modulation, is a prerequisite for passive blood-brain barrier penetration and reduced P-glycoprotein efflux, making it a superior choice for CNS-targeted programs.

Building Block for Metabolically Stable Chemical Probes

For academic or industrial groups synthesizing chemical probes or PROTACs where extended half-life is crucial, this building block offers a significant advantage. The gem-difluoropiperidine moiety's established role in enhancing metabolic stability by blocking oxidative metabolism makes it a superior starting material over non-fluorinated analogs. It enables the exploration of structure-activity relationships where the piperidine ring is a known metabolic soft spot.

Orthogonal Functionalization for Diversity-Oriented Synthesis (DOS)

The compound's two orthogonal reactive handles—the aryl bromide and the nitro group—make it a powerful linchpin in diversity-oriented synthesis. The bromide allows for late-stage diversification via a series of palladium-catalyzed cross-coupling reactions, while the nitro group can be selectively reduced to an aniline for subsequent amide coupling or reductive amination. This dual reactivity enables the rapid generation of complex libraries from a single, well-defined core.

Application
Selection Property
Validation Focus
CNS-targeted kinase inhibitor scaffolds
Reduced basicity (fluoropiperidine)
Passive permeability & P-gp efflux assays
Chemical probes & PROTAC synthesis
Metabolic stability (gem-difluoro)
Microsomal stability & in vitro half-life
Diversity-oriented synthesis
Orthogonal reactive handles
Pd-catalyzed coupling & reduction efficiency
Quote Request

Request a Quote for 2-Bromo-4-(4,4-difluoropiperidin-1-yl)nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.